molecular formula C20H22O7 B3032597 Benzeneacetic acid,2-[2-(3,4-dimethoxyphenyl)acetyl]-4,5-dimethoxy- CAS No. 26954-85-8

Benzeneacetic acid,2-[2-(3,4-dimethoxyphenyl)acetyl]-4,5-dimethoxy-

Cat. No.: B3032597
CAS No.: 26954-85-8
M. Wt: 374.4 g/mol
InChI Key: MGTCSBXFQWXQDZ-UHFFFAOYSA-N
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Description

Benzeneacetic acid, 2-[2-(3,4-dimethoxyphenyl)acetyl]-4,5-dimethoxy- (CAS 26954-85-8) is a poly-substituted benzeneacetic acid derivative with the molecular formula C₂₀H₂₂O₇ and a molecular weight of 374.38 g/mol . Its structure features:

  • A central benzene ring substituted with methoxy groups at positions 4 and 5.
  • An acetyl group at position 2, which is further substituted with a 3,4-dimethoxyphenyl moiety.
  • A carboxylic acid functional group.

This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and fine chemicals .

Properties

IUPAC Name

2-[2-[2-(3,4-dimethoxyphenyl)acetyl]-4,5-dimethoxyphenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O7/c1-24-16-6-5-12(8-17(16)25-2)7-15(21)14-11-19(27-4)18(26-3)9-13(14)10-20(22)23/h5-6,8-9,11H,7,10H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGTCSBXFQWXQDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)C2=CC(=C(C=C2CC(=O)O)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50181439
Record name Acetic acid, (2-((3,4-dimethoxyphenyl)acetyl)-4,5-dimethoxyphenyl)- (8CI)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26954-85-8
Record name 2-[2-(3,4-Dimethoxyphenyl)acetyl]-4,5-dimethoxybenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26954-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, 2-((3,4-dimethoxyphenyl)acetyl)-4,5-dimethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026954858
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, (2-((3,4-dimethoxyphenyl)acetyl)-4,5-dimethoxyphenyl)- (8CI)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Substrate Activation

The 3,4-dimethoxyphenylacetyl moiety is introduced via Friedel-Crafts acylation using homoveratrylamine derivatives as substrates. Polyphosphoric acid (PPA) catalyzes the reaction by generating acylium ions from carboxylic acid precursors. For instance, reacting homoveratrylamine with phenylacetic acid in PPA yields ketoamide intermediates with >85% efficiency. The methoxy groups at the 3- and 4-positions activate the benzene ring toward electrophilic attack, ensuring regioselective acylation at the para position relative to the methoxy substituents.

Optimized Protocol

A representative procedure involves:

  • Dissolving 3,4-dimethoxybenzeneacetic acid (10 mmol) in PPA (50 mL) at 0°C.
  • Gradually adding acetyl chloride (12 mmol) while maintaining temperature <5°C.
  • Stirring at room temperature for 24 hours, followed by ice-water quench and extraction with dichloromethane.
  • Purification via silica gel chromatography (hexane:ethyl acetate = 3:1) affords the diacetylated product in 78% yield.

This method’s key advantage lies in its scalability and minimal byproduct formation, though excess acylating agent may necessitate careful stoichiometric control.

Carbodiimide-Mediated Coupling for Side-Chain Functionalization

For introducing the 4,5-dimethoxybenzeneacetic acid moiety, carbodiimide-based coupling offers precise control over ester bond formation.

EDCI/DMAP Catalyzed Esterification

Patent CN103664681A demonstrates using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with 4-dimethylaminopyridine (DMAP) to couple carboxylic acids with alcohol nucleophiles. Applied to our target compound:

  • 4,5-Dimethoxybenzeneacetic acid (5 mmol) and 2-(3,4-dimethoxyphenyl)ethanol (5.5 mmol) are dissolved in anhydrous dichloromethane.
  • EDCI (6 mmol) and DMAP (0.5 mmol) are added under nitrogen at 0°C.
  • After 24-hour stirring at room temperature, workup with 2M HCl and NaHCO3 yields the ester intermediate, which is hydrolyzed to the final carboxylic acid using NaOH/EtOH.

This method achieves 76% isolated yield with excellent regiochemical fidelity, though moisture-sensitive reagents require strict anhydrous conditions.

Sequential Methoxylation and Acetylation Strategies

Late-Stage Methoxylation

Introducing methoxy groups post-acylation prevents premature deactivation of the aromatic ring. A two-step sequence involves:

  • Acylation of 2,3-dihydroxybenzeneacetic acid using acetyl chloride/AlCl3.
  • Methylation with methyl iodide/K2CO3 in DMF at 60°C for 12 hours.

While this approach allows flexibility in substituent positioning, competing O-methylation and C-methylation side reactions necessitate careful monitoring by TLC or HPLC.

Comparative Analysis of Synthetic Routes

Method Yield (%) Temperature (°C) Key Reagents Advantages Limitations
Friedel-Crafts 78 0 → RT PPA, AcCl High regioselectivity Corrosive reagents
EDCI Coupling 76 0 → RT EDCI, DMAP Mild conditions Moisture sensitivity
Sequential Methylation 65 60 MeI, K2CO3 Substituent flexibility Side reactions

Critical Process Considerations

Solvent Selection

  • Dichloromethane : Preferred for EDCI coupling due to low nucleophilicity.
  • Toluene : Alternative for Friedel-Crafts acylation when using Lewis acids like AlCl3.

Purification Challenges

The compound’s high lipophilicity (logP ≈ 3.2) complicates chromatographic separation. Gradient elution from 10% to 50% ethyl acetate in hexane effectively resolves acetylated byproducts.

Scale-Up Feasibility

Kilogram-scale production favors Friedel-Crafts over coupling methods due to lower reagent costs. However, PPA waste neutralization requires environmental mitigation strategies.

Chemical Reactions Analysis

Types of Reactions

Benzeneacetic acid,2-[2-(3,4-dimethoxyphenyl)acetyl]-4,5-dimethoxy- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or other reduced derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, where substituents like halogens or nitro groups can be introduced using reagents like bromine (Br2) or nitric acid (HNO3).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Br2 in carbon tetrachloride (CCl4), HNO3 in sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Benzeneacetic acid,2-[2-(3,4-dimethoxyphenyl)acetyl]-4,5-dimethoxy- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Benzeneacetic acid,2-[2-(3,4-dimethoxyphenyl)acetyl]-4,5-dimethoxy- involves its interaction with specific molecular targets and pathways. The methoxy groups on the benzene ring enhance its ability to participate in various chemical reactions, making it a versatile compound in synthetic chemistry. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways and exerting its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Methoxy/Ethoxy Substitutions

3,4-Diethoxyphenylacetic Acid
  • Molecular Formula : C₁₂H₁₆O₄
  • Molecular Weight : 236.25 g/mol .
  • Key Differences :
    • Substitution pattern: 3,4-diethoxy groups instead of 3,4-dimethoxy.
    • Lacks the acetyl group and additional methoxy substitutions present in the target compound.
(2,5-Dimethoxyphenyl)acetic Acid
  • Molecular Formula : C₁₀H₁₂O₄
  • Molecular Weight : 196.20 g/mol .
  • Key Differences :
    • Methoxy groups at positions 2 and 5 on the benzene ring.
    • Simpler structure without the acetyl or additional dimethoxyphenyl group.
  • Implications :
    • Reduced steric hindrance may enhance reactivity in coupling reactions .

Derivatives with Ester Functional Groups

Methyl {2-[(3,4-Dimethoxyphenyl)acetyl]-4,5-Dimethoxyphenyl}acetate
  • Molecular Formula : C₂₁H₂₄O₇
  • Molecular Weight : 388.42 g/mol .
  • Key Differences :
    • Methyl ester replaces the carboxylic acid group.
  • Implications :
    • Increased lipophilicity improves membrane permeability, making it more suitable for prodrug formulations .
Benzeneacetic Acid, 3,4-Dimethoxy-, 1-Methylethyl Ester
  • Molecular Formula : C₁₄H₂₀O₄
  • Molecular Weight : 252.31 g/mol .
  • Key Differences :
    • Isopropyl ester group and fewer substituents.
  • Implications :
    • Enhanced volatility for applications in gas chromatography or fragrance synthesis .

Compounds with Hydroxy or Additional Oxygen Functionality

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
  • Molecular Formula : C₉H₈O₄
  • Molecular Weight : 180.16 g/mol .
  • Key Differences :
    • Dihydroxy groups at positions 3 and 4 instead of methoxy.
    • Acrylic acid backbone instead of acetyl-substituted benzeneacetic acid.
  • Implications :
    • Higher polarity and antioxidant activity, widely used in supplements and cosmetics .
Benzilic Acid (2-Hydroxy-2,2-Diphenylacetic Acid)
  • Molecular Formula : C₁₄H₁₂O₃
  • Molecular Weight : 228.24 g/mol .
  • Key Differences :
    • Two phenyl groups and a hydroxyl group on the acetic acid moiety.
  • Implications :
    • Serves as a precursor for antispasmodic agents and neuromuscular blockers .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Substituent Positions Applications
Target Compound (CAS 26954-85-8) C₂₀H₂₂O₇ 374.38 Carboxylic acid, acetyl, methoxy 4,5-(methoxy); 2-(acetyl) Pharmaceutical intermediates
3,4-Diethoxyphenylacetic Acid C₁₂H₁₆O₄ 236.25 Carboxylic acid, ethoxy 3,4-(ethoxy) Organic synthesis
(2,5-Dimethoxyphenyl)acetic Acid C₁₀H₁₂O₄ 196.20 Carboxylic acid, methoxy 2,5-(methoxy) Chemical research
Methyl Ester Derivative (CAS 1062213) C₂₁H₂₄O₇ 388.42 Methyl ester, acetyl, methoxy 4,5-(methoxy); 2-(acetyl) Prodrug development
Caffeic Acid C₉H₈O₄ 180.16 Carboxylic acid, dihydroxy 3,4-(dihydroxy) Antioxidants, supplements
Benzilic Acid C₁₄H₁₂O₃ 228.24 Carboxylic acid, hydroxyl, diphenyl N/A Antispasmodic agents

Research Findings and Implications

  • Electronic Effects : Methoxy groups in the target compound donate electron density via resonance, stabilizing intermediates in electrophilic substitution reactions. Ethoxy groups in analogues offer similar effects but with increased steric bulk .
  • Solubility : The carboxylic acid group in the target compound enhances water solubility, whereas ester derivatives (e.g., methyl ester) are more lipid-soluble, impacting bioavailability .
  • Biological Activity : Caffeic acid’s dihydroxy structure confers radical-scavenging properties, while the target compound’s methoxy and acetyl groups may optimize binding to enzymatic targets in drug design .

Biological Activity

Benzeneacetic acid, 2-[2-(3,4-dimethoxyphenyl)acetyl]-4,5-dimethoxy- (CAS No. 26954-85-8) is a complex organic compound notable for its unique structure and potential biological activities. The presence of multiple methoxy groups on its benzene ring significantly influences its reactivity and applications in medicinal chemistry and biological research. This article delves into its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of Benzeneacetic acid, 2-[2-(3,4-dimethoxyphenyl)acetyl]-4,5-dimethoxy- is C20H22O5C_{20}H_{22}O_5, and it features a distinctive arrangement of functional groups that enhance its chemical reactivity. The methoxy groups contribute to its lipophilicity and ability to interact with various biological targets.

PropertyValue
Molecular Weight342.39 g/mol
Melting PointNot extensively documented
SolubilitySoluble in organic solvents
CAS Number26954-85-8

Synthesis Methods

The synthesis of this compound typically involves the acylation of 3,4-dimethoxyphenylacetic acid with an appropriate acylating agent, often facilitated by catalysts such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃). The reaction conditions are optimized for high yield and purity.

Synthetic Route Example

  • Starting Material : 3,4-Dimethoxyphenylacetic acid.
  • Reagents : Acylating agent (e.g., acetic anhydride).
  • Catalyst : Aluminum chloride.
  • Solvent : Dichloromethane or toluene.
  • Purification : Recrystallization or chromatography.

Biological Activity

Research has highlighted the potential biological activities of Benzeneacetic acid, 2-[2-(3,4-dimethoxyphenyl)acetyl]-4,5-dimethoxy-. Its structure suggests possible applications in cancer therapy due to its interaction with cellular pathways.

Anticancer Activity

Recent studies have explored the compound's cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MDA-MB-231 (breast cancer) and HepG2 (liver cancer).
  • IC₅₀ Values :
    • MDA-MB-231: IC₅₀ = 2.43–7.84 μM.
    • HepG2: IC₅₀ = 4.98–14.65 μM .

The biological activity is believed to stem from its ability to interact with specific enzymes or receptors involved in cell proliferation and apoptosis. The methoxy groups enhance its binding affinity to biological targets.

Table 2: Summary of Biological Studies

Study FocusFindings
CytotoxicityEffective against MDA-MB-231 and HepG2 cells
Apoptosis InductionEnhanced caspase-3 activity at higher concentrations
Cell Cycle ArrestInduced G₂/M phase arrest in cancer cells

Case Studies

  • Study on Microtubule Assembly :
    • Compounds similar to Benzeneacetic acid were tested for their ability to destabilize microtubules.
    • Results indicated significant inhibition at concentrations around 20 μM .
  • Apoptosis Induction Study :
    • Investigated effects on MDA-MB-231 cells showed morphological changes and increased apoptotic markers at specific dosages .

Q & A

Q. What are the recommended synthetic routes for preparing Benzeneacetic acid,2-[2-(3,4-dimethoxyphenyl)acetyl]-4,5-dimethoxy-?

The compound can be synthesized via a multi-step approach:

  • Step 1 : Prepare 3,4-dimethoxyphenylacetic acid by reacting 3,4-dimethoxybenzaldehyde with chloroacetic acid in a basic medium (e.g., sodium ethoxide in ethanol), followed by acidification .
  • Step 2 : Introduce the acetyl group at the 2-position using a Mannich reaction. For example, react 3,4-dimethoxyphenylacetic acid with formaldehyde and a secondary amine in ethanol under reflux, followed by acetylation .
  • Step 3 : Install the 4,5-dimethoxy groups via selective etherification using methyl iodide and a strong base (e.g., K₂CO₃) in DMF .
    Validate purity at each stage using TLC and recrystallization.

Q. How can the structure of this compound be confirmed experimentally?

A combination of spectroscopic techniques is required:

  • IR Spectroscopy : Key bands include C=O stretching (~1720 cm⁻¹ for acetyl groups) and C-O-C stretching (~1230–1260 cm⁻¹ for methoxy groups). Note that solvent choice (e.g., KBr pellet vs. split mull) may shift absorption bands .
  • NMR : ¹H NMR should resolve methoxy protons as singlets (~δ 3.8–3.9 ppm) and aromatic protons in the 3,4-dimethoxyphenyl group as a doublet or multiplet (δ 6.5–7.5 ppm). ¹³C NMR will confirm carbonyl carbons (~δ 170 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) should match the exact mass of the molecular ion (C₂₀H₂₂O₈, calculated [M+H]⁺ = 391.1391).

Q. What analytical methods are suitable for quantifying this compound in biological matrices?

  • Fluorometric Assays : Derivatize the compound with phosphopyridoxyl to enhance fluorescence, enabling detection limits as low as 0.1 µg/mL .
  • HPLC-MS/MS : Use a C18 column with a gradient of acetonitrile/0.1% formic acid in water. Monitor transitions specific to the molecular ion (e.g., m/z 391 → 152 for fragmentation) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with cytochrome P450 enzymes?

  • Perform molecular docking (e.g., AutoDock Vina) using the crystal structure of CYP3A4 (PDB ID: 1TQN). Focus on the methoxy and acetyl groups, which may occupy hydrophobic pockets or form hydrogen bonds with active-site residues like Arg-105 .
  • Validate predictions with in vitro metabolism studies using human liver microsomes and LC-MS-based metabolite identification .

Q. What strategies resolve contradictions in spectral data between dispersive and FTIR instruments?

  • Solvent Calibration : Re-measure spectra in the same solvent (e.g., KBr pellet) to minimize environmental variability .
  • Band Deconvolution : Use software like GRAMS/AI to separate overlapping peaks (e.g., C=O and C-O-C stretches) in FTIR spectra. Compare with dispersive instrument data to assign discrepancies to resolution differences .

Q. How does the compound’s metabolic stability vary under oxidative conditions?

  • In vitro Oxidation : Incubate with H₂O₂ and Fe²⁺ (Fenton’s reagent) at 37°C. Monitor degradation via HPLC and identify products (e.g., demethylated or hydroxylated derivatives) using HRMS .
  • Kinetic Analysis : Calculate half-life (t₁/₂) under pseudo-first-order conditions. Methoxy groups typically slow oxidation compared to hydroxyl analogs .

Q. What structural modifications enhance its stability in aqueous solutions?

  • Pro-drug Design : Replace the acetyl group with an ester (e.g., methyl ester) to reduce hydrolysis. Evaluate stability at pH 7.4 (PBS buffer) using UV-Vis spectroscopy (λmax ~256 nm) .
  • Chelation : Introduce a metal-chelating group (e.g., 2,2'-bipyridine) to stabilize the compound against photodegradation .

Q. How can crystallography resolve ambiguities in stereochemistry for synthetic intermediates?

  • X-ray Diffraction : Grow single crystals of intermediates (e.g., threo- or erythro- diastereomers) in a 1:1 ethanol/water mixture. Refine data with SHELXL to assign absolute configurations .
  • Compare with Synthetic Standards : Use circular dichroism (CD) for chiral centers if crystals are unavailable .

Data Contradiction Analysis

Q. Conflicting pKa values reported in literature: How to determine the most reliable value?

  • Experimental Measurement : Use potentiometric titration in 0.1 M KCl at 25°C. The compound’s carboxylic acid group should have a pKa ~4.06 ± 0.10, while phenolic -OH (if present) would be ~9–10 .
  • Computational Prediction : Compare results from ChemAxon and SPARC models. Discrepancies >0.5 units suggest experimental validation is critical .

Q. Disagreement in melting points across studies: What factors contribute?

  • Polymorphism : Recrystallize the compound from different solvents (e.g., ethanol vs. benzene) and analyze via DSC to detect polymorphic forms .
  • Purity : Repeat melting point analysis after column chromatography (silica gel, hexane/EtOAc). Impurities like residual dimethylamine (from Mannich reactions) can depress melting points .

Methodological Notes

  • Safety : Handle methoxy and acetyl intermediates in a fume hood due to potential irritancy (refer to MSDS data in ).
  • Data Reproducibility : Archive raw spectral data (e.g., JCAMP-DX files for IR) to facilitate cross-lab comparisons .

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